molecular formula C19H24N2O3 B1598100 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid CAS No. 306936-20-9

2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid

Cat. No.: B1598100
CAS No.: 306936-20-9
M. Wt: 328.4 g/mol
InChI Key: OZRPKALPSGYEHX-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid is a complex organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.412 g/mol. This compound is characterized by its pyrrole ring, which is substituted with a phenyl group, a morpholinopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid typically involves multi-step organic reactions. One common approach is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 3-morpholinopropylamine under specific conditions to introduce the morpholinopropyl group. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

  • Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid exerts its effects depends on its molecular targets and pathways involved. For instance, it may interact with specific enzymes or receptors in biological systems, leading to the modulation of biochemical processes.

Comparison with Similar Compounds

  • 4-Chloro-N- {2-methyl-1- [3- (4-morpholinyl)propyl]-5-phenyl-1H-pyrrol-3-yl}benzamide

  • 2-Methyl-1- (3-morpholinopropyl)-5-phenyl-1H-pyrrole-3-carboxylic acid (alternative names)

Uniqueness: 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid is unique due to its specific structural features, such as the presence of the morpholinopropyl group and the carboxylic acid moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15-17(19(22)23)14-18(16-6-3-2-4-7-16)21(15)9-5-8-20-10-12-24-13-11-20/h2-4,6-7,14H,5,8-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRPKALPSGYEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371691
Record name 2-Methyl-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-20-9
Record name 2-Methyl-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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